3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane
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Overview
Description
3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane: is a complex organic compound characterized by its unique bicyclic structure. This compound features a dichloromethylidene group and a phenylselanyl group attached to a 2-oxabicyclo[2.2.1]heptane framework. The presence of selenium and chlorine atoms in its structure makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable bicyclic precursor with dichlorocarbene and phenylselenyl chloride under controlled conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the dichlorocarbene intermediate, followed by the addition of phenylselenyl chloride to introduce the phenylselanyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The dichloromethylidene group can be reduced to form a methylene group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Methylene derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into the medicinal applications of this compound includes its potential use as a precursor for developing selenium-containing drugs with antioxidant or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring selenium incorporation.
Mechanism of Action
The mechanism of action of 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance. The dichloromethylidene group can participate in electrophilic or nucleophilic reactions, affecting molecular pathways. The compound’s bicyclic structure provides rigidity, which can influence its binding to specific targets.
Comparison with Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and controlled bridge-opening reactions.
7-Oxabicyclo[2.2.1]heptane: Studied for its reactions with dinitrogen pentoxide and its potential in organic synthesis.
Uniqueness: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both selenium and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of a dichloromethylidene group and a phenylselanyl group within a bicyclic framework sets it apart from other similar compounds.
Properties
CAS No. |
919171-30-5 |
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Molecular Formula |
C13H12Cl2OSe |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
3-(dichloromethylidene)-6-phenylselanyl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H12Cl2OSe/c14-13(15)12-8-6-10(16-12)11(7-8)17-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI Key |
FTFYPBWDQNKLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1OC2=C(Cl)Cl)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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